molecular formula C15H17BrO3 B8260912 (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B8260912
M. Wt: 325.20 g/mol
InChI Key: JOFLRYUOGPNRLS-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the desired position.

    Attachment of the Oxoethyl Group: The bromophenyl intermediate is then reacted with an oxoethyl group under controlled conditions to form the 3-bromophenyl-2-oxoethyl intermediate.

    Cyclohexane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexane ring.

    Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxoethyl group or the carboxylic acid group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFLRYUOGPNRLS-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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